molecular formula C15H25NO2 B1662888 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol CAS No. 155172-67-1

4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol

Cat. No. B1662888
M. Wt: 251.36 g/mol
InChI Key: RNGYIAYXMHMWTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenolic compounds like “4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol” can be achieved through various methods such as hydrolysis of phenolic esters or ethers, reduction of quinones, or replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .

Scientific Research Applications

Novel Calcium Antagonists with Antioxidant Activity

Research by Kato et al. (1999) explored compounds similar to 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol, focusing on their role as calcium antagonists with antioxidant properties. They studied the relationship between structure and activity, emphasizing the importance of the phenolic hydroxyl group in antioxidant activity.

Pharmacological Characterization for Preterm Labor Treatment

Croci et al. (2007) conducted research on Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate Hydrochloride (SAR150640), a compound structurally similar to 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol. This compound was studied as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor.

Kinetics of Degradation of Similar Compounds

Sunderland and Watts (1984) investigated the kinetics of the hydrolysis of esters similar to 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol, providing insights into their stability and degradation under various conditions, which is crucial for understanding the stability and shelf-life of these compounds.

Environmental Studies of Nonylphenol Isomers

Boehme et al. (2010) focused on synthesizing a range of differently branched nonylphenol isomers, including compounds structurally similar to 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol. Their research provides insights into the environmental impact and degradation behavior of these compounds.

Aryl Hydrocarbon and Androgen Receptor Activation

Research by Krüger et al. (2008) examined the effects of phenols and plasticizers, including compounds structurally akin to 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol, on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). This study is relevant for understanding the potential endocrine-disrupting properties of such compounds.

Chemical Synthesis and Characterization

Raghavendra et al. (2015) detailed the synthesis and characterization of organotellurium compounds, including those resembling 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol. This research contributes to the broader understanding of synthetic methods and properties of such compounds.

properties

IUPAC Name

4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14/h6-9,13,17-18H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGYIAYXMHMWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCO)C(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935158
Record name 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[Ethyl(4-hydroxybutyl)amino]propyl]phenol

CAS RN

155172-67-1
Record name Desmethylmebeverine alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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